![molecular formula C11H13Cl2FN2S B2795329 2-((2-Chloro-6-fluorobenzyl)thio)-1,4,5,6-tetrahydropyrimidine hydrochloride CAS No. 2320923-87-1](/img/structure/B2795329.png)
2-((2-Chloro-6-fluorobenzyl)thio)-1,4,5,6-tetrahydropyrimidine hydrochloride
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Description
Scientific Research Applications
Synthesis and Theoretical Studies
Research has led to the development of methods for synthesizing various derivatives of tetrahydropyrimidine, including those with antihistaminic properties. For instance, the synthesis and theoretical analysis of (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide revealed promising bronchorelaxant effects via H1 receptor antagonism. Theoretical studies supported the findings, highlighting the nucleophilic properties of the compound's structure (Genç et al., 2013).
Biological Activities
Derivatives of tetrahydropyrimidine have been synthesized and assessed for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For example, the one-pot synthesis of 1,2,3,4-tetrahydropyrimidin-2(1H)-thione derivatives explored their cytotoxicity against human tumor cell lines, showing some compounds possessed significant anticancer potential (Salem et al., 2016).
Chemical Properties and Reactivity
Further studies delved into the chemical properties and reactivity of tetrahydropyrimidine derivatives. The synthesis and crystal structures of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives demonstrated improved water solubility and potential for increased inhibitory effects on inflammatory responses, showcasing the versatility of these compounds in chemical synthesis and biological applications (Sun et al., 2019).
Antimicrobial and Herbicidal Activities
Some tetrahydropyrimidine derivatives exhibit antimicrobial activities, suggesting potential applications in combating bacterial infections. Additionally, the synthesis and herbicidal activity of 3-Chloro-4-fluorobenzoylthiourea, a related compound, indicate its utility in agricultural settings to control unwanted vegetation, highlighting the broad spectrum of applications for these chemicals (Liu, 2006).
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2S.ClH/c12-9-3-1-4-10(13)8(9)7-16-11-14-5-2-6-15-11;/h1,3-4H,2,5-7H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWBBHPKUYPQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC2=C(C=CC=C2Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Chloro-6-fluorobenzyl)thio)-1,4,5,6-tetrahydropyrimidine hydrochloride |
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